molecular formula C10H11N3O2 B14585122 5H-Pyrido[3,2-c]azepine-8-carboxamide, 6,7,8,9-tetrahydro-5-oxo- CAS No. 61479-35-4

5H-Pyrido[3,2-c]azepine-8-carboxamide, 6,7,8,9-tetrahydro-5-oxo-

Cat. No.: B14585122
CAS No.: 61479-35-4
M. Wt: 205.21 g/mol
InChI Key: PIQQUVPNSHFZQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Pyrido[3,2-c]azepine-8-carboxamide, 6,7,8,9-tetrahydro-5-oxo- is a heterocyclic compound that features a fused ring system combining pyridine and azepine structures.

Preparation Methods

The synthesis of 5H-Pyrido[3,2-c]azepine-8-carboxamide, 6,7,8,9-tetrahydro-5-oxo- can be achieved through several synthetic routes. One common method involves the recyclization of small and medium carbo-, oxa-, or azacyclanes . Another approach is through multicomponent heterocyclization reactions, which allow for the formation of the azepine scaffold . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

5H-Pyrido[3,2-c]azepine-8-carboxamide, 6,7,8,9-tetrahydro-5-oxo- undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 5H-Pyrido[3,2-c]azepine-8-carboxamide, 6,7,8,9-tetrahydro-5-oxo- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit Bcl-xL proteins, which play a role in regulating apoptosis . By inhibiting these proteins, the compound can induce programmed cell death in cancer cells, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

5H-Pyrido[3,2-c]azepine-8-carboxamide, 6,7,8,9-tetrahydro-5-oxo- can be compared with other similar compounds, such as:

The uniqueness of 5H-Pyrido[3,2-c]azepine-8-carboxamide, 6,7,8,9-tetrahydro-5-oxo- lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

CAS No.

61479-35-4

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

5-oxo-6,7,8,9-tetrahydropyrido[3,2-c]azepine-8-carboxamide

InChI

InChI=1S/C10H11N3O2/c11-9(14)6-4-8-7(2-1-3-12-8)10(15)13-5-6/h1-3,6H,4-5H2,(H2,11,14)(H,13,15)

InChI Key

PIQQUVPNSHFZQT-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC(=O)C2=C1N=CC=C2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.